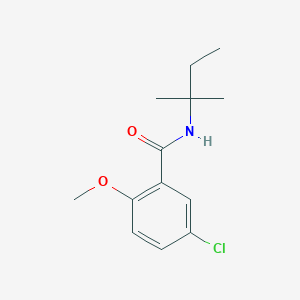
1-(4-bromophenyl)ethanone O-1-naphthoyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)ethanone O-1-naphthoyloxime, commonly known as JWH-015, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the JWH series of synthetic cannabinoids, which were first synthesized by John W. Huffman in the 1990s. JWH-015 has been found to have a high affinity for the cannabinoid receptor CB2, which is primarily expressed in immune cells and may play a role in inflammation and pain regulation.
Mécanisme D'action
JWH-015 exerts its effects by binding to the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to reduce inflammation and pain in various animal models. JWH-015 has also been found to have a lower affinity for the CB1 receptor, which is primarily expressed in the brain and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
JWH-015 has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, and to have neuroprotective effects in animal models of neurological disorders. Additionally, JWH-015 has been found to modulate the immune response and may have potential in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using JWH-015 in lab experiments is its high affinity for the CB2 receptor, which allows for selective targeting of immune cells. Additionally, JWH-015 has been found to have low toxicity and is relatively easy to synthesize. However, one limitation of using JWH-015 is its potential for off-target effects, as it may also bind to other receptors in addition to the CB2 receptor.
Orientations Futures
There are several potential future directions for research on JWH-015. One area of interest is its potential in the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to better understand the mechanisms underlying JWH-015's neuroprotective effects and to determine its potential in the treatment of neurological disorders such as Parkinson's disease. Finally, studies are needed to evaluate the safety and efficacy of JWH-015 in clinical trials.
Méthodes De Synthèse
The synthesis of JWH-015 involves the reaction of 1-(4-bromophenyl)ethanone with 1-naphthoyl chloride in the presence of a base such as triethylamine. The resulting product is then converted to the oxime form using hydroxylamine hydrochloride. The final product is obtained through recrystallization in a suitable solvent.
Applications De Recherche Scientifique
JWH-015 has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders such as arthritis. Additionally, JWH-015 has been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders such as multiple sclerosis and Parkinson's disease.
Propriétés
IUPAC Name |
[(E)-1-(4-bromophenyl)ethylideneamino] naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO2/c1-13(14-9-11-16(20)12-10-14)21-23-19(22)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXQIHOXCHVIHV-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-1-(4-bromophenyl)ethylideneamino] naphthalene-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5804143.png)
![methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate](/img/structure/B5804150.png)



![5-hydroxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5804203.png)
![4-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5804209.png)




![1-ethyl-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B5804246.png)
![4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5804254.png)
![{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5804257.png)